N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide
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Overview
Description
“N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide” is a complex organic compound. It contains a benzodioxole group, which is an organic compound with the formula C6H4O2CH2 . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of benzodioxole derivatives involves various chemical reactions. For instance, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . In another study, benzodioxol carboxamide derivatives were synthesized and characterized using FTIR, HRMS, 1H-NMR, and 13C-NMR techniques .
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives can be analyzed using various spectroscopic methods. For example, the 1H-NMR spectrum data of these compounds showed 5–7 protons (depending on the Halogen atoms for each compound) in the aromatic area, 2 protons around 6.13 ppm singlet peaks for O–CH2–O of benzodioxole and 5 protons were observed in area 3.40 and 3.80 ppm for –CH2–CO–CH3 .
Chemical Reactions Analysis
Benzodioxole derivatives have been found to exhibit various chemical reactions. For instance, benzodiazepine ring with different substituent groups probably increased the antioxidant activities of this group of compounds and made a good interaction with DPPH .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can be analyzed using various techniques. For instance, the thermal behavior of a benzodioxole derivative was characterized through its typical transition phases, using a TASYS program .
Scientific Research Applications
Improved Acylation Process
The compound is involved in the acylation of 1,3-benzodioxole, which was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction achieved a conversion rate of 73% with a selectivity of 62% of the desired acylated product . This process shows excellent stability and selectivity, making it a promising approach for the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
Anti-Tumor Efficiency
The compound has been used to improve the anti-tumor efficiency of arsenicals . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors . They also performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo .
Fungicidal Activity
The compound has been involved in the synthesis of 3,4-dihydro-2H-1,3-benzoxazines, which have shown fungicidal activity . This makes it a valuable compound in the development of new fungicides.
Catalyst for Aza-Acetalizations
The compound has been used as a catalyst for aza-acetalizations of aromatic aldehydes with 2-aminomethylphenols to synthesize 3,4-dihydro-2H-1,3-benzoxazines . This is the first time to adopt such a catalyst for these reactions, indicating its potential in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide are cyclooxygenase (COX) enzymes , specifically COX1 and COX2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators in various biological responses .
Mode of Action
This compound acts as a competitive inhibitor of COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 . This inhibition disrupts the production of downstream prostaglandins, such as thromboxane and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the prostaglandin biosynthesis pathway . Prostaglandins play important roles in various biological responses, including inflammation, pain sensation, and regulation of blood flow . By inhibiting COX enzymes, this compound reduces the production of these prostaglandins, potentially alleviating symptoms associated with their overproduction .
Result of Action
The compound’s action results in a decrease in the production of prostaglandins, leading to potential therapeutic effects such as anti-inflammatory , analgesic , and antipyretic effects . Additionally, it has been found to exhibit cytotoxic activity against certain cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO5/c24-15-5-3-4-14(10-15)23(27)25-20-16-6-1-2-7-17(16)30-22(20)21(26)13-8-9-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVGNFUXJCAII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide |
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